

Orellanine: A Comprehensive Technical Guide on its Physical, Chemical, and Toxicological Properties

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Compound of Interest

Compound Name: Orellanine

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Introduction

Orellanine is a potent nephrotoxin produced by several species of mushrooms belonging to the Cortinarius genus.[1][2] Accidental ingestion of these mushrooms can lead to severe, often irreversible, kidney damage, with a characteristic long latency period before the onset of symptoms.[3][4] This unique toxicity profile has made **orellanine** a subject of significant scientific interest, not only for its toxicological implications but also for its potential therapeutic applications, particularly in the context of renal cell carcinoma.[5][6] This technical guide provides an in-depth overview of the physical and chemical properties of **orellanine**, detailed experimental protocols for its analysis and the study of its effects, and a summary of the current understanding of the signaling pathways involved in its toxicity.

Physical and Chemical Properties of Orellanine

Orellanine (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide) is a bipyridine N-oxide with a molecular formula of $C_{10}H_8N_2O_6$ and a molar mass of approximately 252.18 g/mol.[5][7] It exists as a colorless to white crystalline powder and is odorless.[7] The molecule can exist in two tautomeric forms, with the N-oxide form being the more stable.[7][8]

Table 1: Physical and Chemical Properties of Orellanine

Property	Value	References
Molecular Formula	C ₁₀ H ₈ N ₂ O ₆	[1]
Molar Mass	252.17 g/mol	[1]
Appearance	Colorless, fine crystalline compound	[1][9]
Density	1.777 g/cm ³	[1]
Boiling Point	834.6 °C at 760 mm Hg	[1]
pKa (strongest acidic)	9.3	[1]
pKa (strongest basic)	-3	[1][10]
logP	-0.53 to 1.2	[1][10]
Solubility	Practically insoluble in most organic solvents and water. Soluble in dilute sodium hydroxide, ammonium hydroxide, and dimethyl sulfoxide. Slightly soluble in methanol.	[1][11][12]
Stability	Stable at 150–160 °C. Decomposes slowly above this temperature and under ultraviolet (UV) light. Explosive degradation occurs at temperatures over 267 °C. Stable for many years in the intact mushroom. Cooking, freezing, and drying do not significantly reduce its content.	[1][9][11][13]

Orellanine is known to degrade into less toxic or non-toxic compounds. Under UV light or with heat, it can be reduced to orellanine (the mono-N-oxide) and then to the non-toxic orelline.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and toxicological assessment of **orellanine**.

Extraction of Orellanine from Cortinarius Mushrooms

This protocol is adapted from methodologies described for the extraction of **orellanine** for analytical purposes.^{[14][15]}

Materials:

- Dried Cortinarius mushroom tissue
- Methanol
- 3 M Hydrochloric acid (HCl)
- Vortex mixer
- Sonicator
- Centrifuge
- Filtration apparatus (e.g., syringe filters, 0.45 μm)

Procedure:

- Grind the dried mushroom tissue into a fine powder.
- Weigh approximately 0.1 g of the powdered mushroom tissue.
- Add 4 mL of an extraction solvent consisting of methanol and 3 M HCl (10:1, v/v).
- Vortex the mixture vigorously for 5 minutes at 2500 rpm.
- Sonicate the mixture for 20 minutes at room temperature.
- Centrifuge the mixture at 3000 rpm (approximately 1744 x g) for 30 minutes.

- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
- The resulting extract is now ready for analysis by HPLC or LC-MS/MS.

Quantification of Orellanine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of **orellanine** based on published methods.[\[9\]](#)[\[16\]](#)[\[17\]](#)

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

- Mobile Phase A: 4 mM ammonium acetate aqueous solution, adjusted to pH 1.5 with o-phosphoric acid.
- Mobile Phase B: Methanol, adjusted to pH 1.5 with o-phosphoric acid.
- **Orellanine** standard for calibration curve.

Procedure:

- Prepare a series of **orellanine** standards in the mobile phase to construct a calibration curve (e.g., 0.25 µg/mL to 2.5 µg/mL).[\[17\]](#)
- Set the HPLC system with the following gradient elution program:
 - 0-2.0 min: 98% A, 2% B
 - 2.0-4.0 min: 15% A, 85% B

- 4.0-20.0 min: 15% A, 85% B[16]
- Set the flow rate to 0.3 mL/min.[9]
- Set the injection volume to 50 µL.[16]
- Set the UV detector to a wavelength of 308 nm for **orellanine** detection.[9]
- Inject the prepared standards and samples.
- Quantify the amount of **orellanine** in the samples by comparing the peak area to the calibration curve.

Analysis of Orellanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the detection and quantification of **orellanine**. [10][14][18]

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole)

Reagents:

- Mobile phases as described for HPLC.
- **Orellanine** standard.

Procedure:

- Liquid Chromatography: Employ the same HPLC conditions as described above to achieve chromatographic separation.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be used.[14][19]

- Monitor the following parent-to-daughter ion transitions for **orellanine**: 253 > 163, 253 > 191, 253 > 219, and 253 > 236.[\[17\]](#)
- Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
- Quantification: Use a calibration curve prepared from **orellanine** standards to quantify the toxin in the samples. The limit of detection for this method can be as low as 20 ng/g in tissue.[\[9\]](#)

Orellanine-Induced Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of **orellanine** on cultured cells, such as human primary renal tubular proximal epithelial cells (RPTEC).[\[1\]](#)

Materials:

- Cultured cells (e.g., RPTEC)
- Cell culture medium and supplements
- **Orellanine** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well plates
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **orellanine** in the cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **orellanine**. Include a vehicle control (medium with the same concentration of DMSO as the highest **orellanine** concentration).

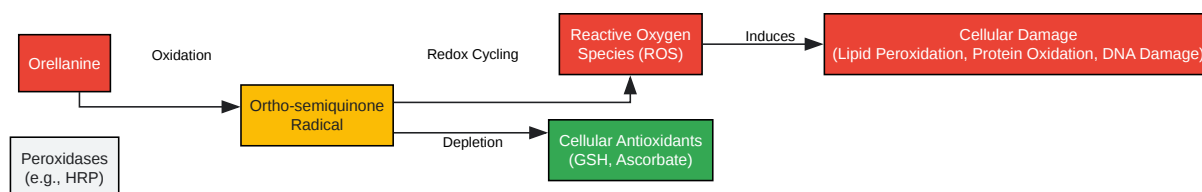
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
- Add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of **orellanine** that causes 50% inhibition of cell viability).

Signaling Pathways of Orellanine Toxicity

The precise molecular mechanisms of **orellanine** toxicity are still under investigation, but several key pathways have been implicated. The primary target of **orellanine** is the renal proximal tubule.[3][5]

Oxidative Stress Pathway

A major proposed mechanism of **orellanine**'s toxicity is the induction of oxidative stress.[7][12][20] **Orellanine** can chelate metal ions, leading to the generation of reactive oxygen species (ROS).[3] It can also be oxidized by peroxidases to form a semiquinone radical, which can then participate in redox cycling, further contributing to ROS production and the depletion of cellular antioxidants like glutathione and ascorbic acid.[3][13] This oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.



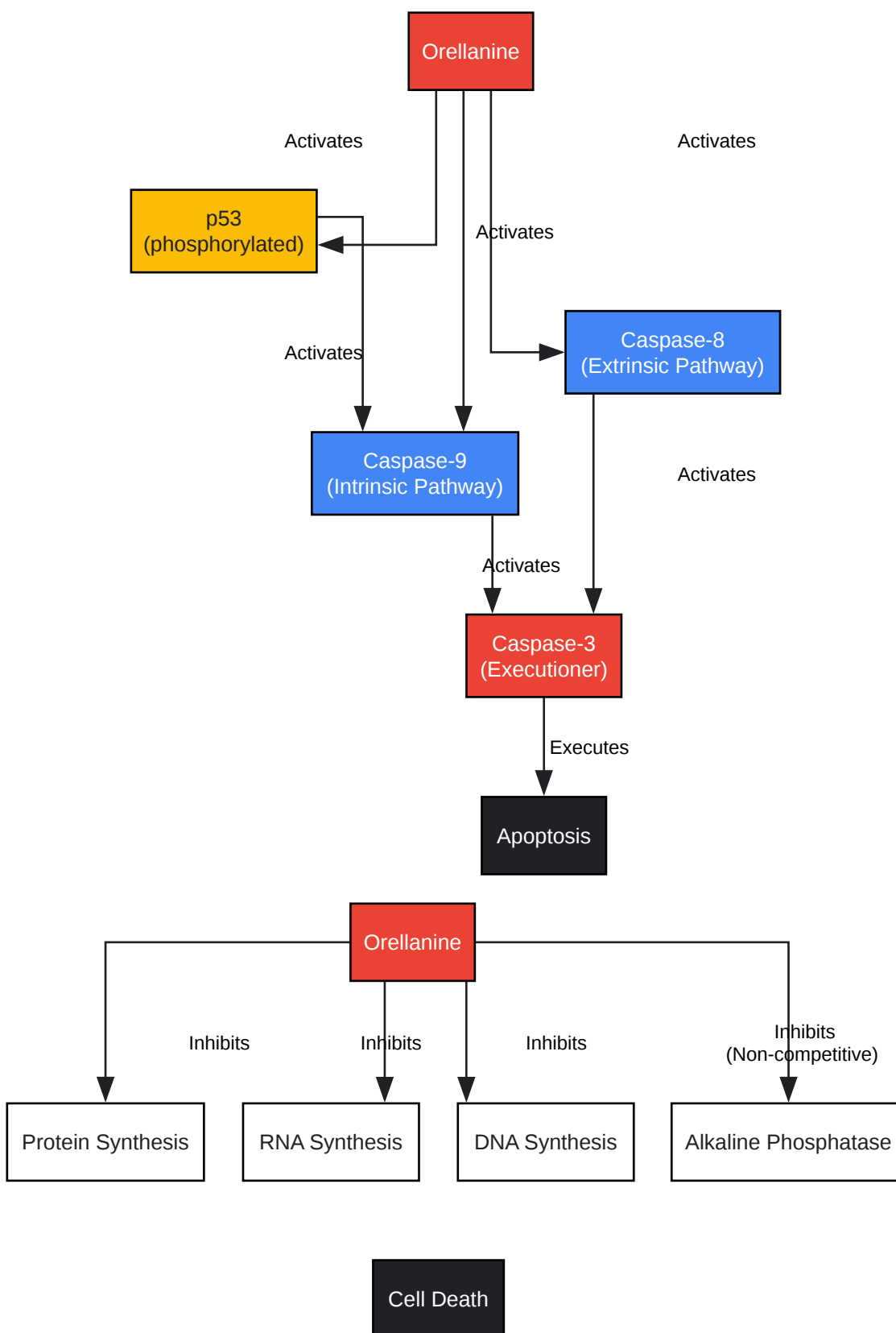
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Orellanine-induced oxidative stress pathway.

Apoptosis Pathway

Orellanine has been shown to induce programmed cell death (apoptosis) in renal cells.[5] This process involves the activation of key signaling molecules such as p53 and caspases.[5][21]

Orellanine treatment leads to an increase in phosphorylated p53, a tumor suppressor protein that can trigger apoptosis.[5] Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways are activated, converging on the executioner caspase-3, which ultimately leads to cell death.[21]

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